(R)-1-Boc-3-(4-methoxyphenyl)-2-propanamine
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Overview
Description
®-1-Boc-3-(4-methoxyphenyl)-2-propanamine is a chiral amine compound that features a tert-butoxycarbonyl (Boc) protecting group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-3-(4-methoxyphenyl)-2-propanamine typically involves the following steps:
Protection of the amine group: The starting material, ®-3-(4-methoxyphenyl)-2-propanamine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.
Purification: The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of ®-1-Boc-3-(4-methoxyphenyl)-2-propanamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-1-Boc-3-(4-methoxyphenyl)-2-propanamine can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Deprotection: ®-3-(4-methoxyphenyl)-2-propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Scientific Research Applications
®-1-Boc-3-(4-methoxyphenyl)-2-propanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-Boc-3-(4-methoxyphenyl)-2-propanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-3-(4-methoxyphenyl)-2-propanamine: The deprotected form of the compound.
(S)-1-Boc-3-(4-methoxyphenyl)-2-propanamine: The enantiomer of the compound.
®-1-Boc-3-(4-hydroxyphenyl)-2-propanamine: A similar compound with a hydroxy group instead of a methoxy group.
Uniqueness
®-1-Boc-3-(4-methoxyphenyl)-2-propanamine is unique due to its specific stereochemistry and the presence of both a Boc protecting group and a methoxyphenyl group
Properties
Molecular Formula |
C15H23NO3 |
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Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(4-methoxyphenyl)butanoate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)10-12(16)9-11-5-7-13(18-4)8-6-11/h5-8,12H,9-10,16H2,1-4H3 |
InChI Key |
NGUKQBBHMHKDBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
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